3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea

Physicochemical profiling Lipophilicity Drug-likeness

3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea (CAS 1286711-81-6) is a trisubstituted urea derivative featuring a benzodioxole core, a furan-2-ylmethyl moiety, and a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₉H₁₇N₃O₄ with a molecular weight of 351.36 g·mol⁻¹.

Molecular Formula C19H17N3O4
Molecular Weight 351.362
CAS No. 1286711-81-6
Cat. No. B2652862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea
CAS1286711-81-6
Molecular FormulaC19H17N3O4
Molecular Weight351.362
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
InChIInChI=1S/C19H17N3O4/c23-19(21-14-6-7-17-18(10-14)26-13-25-17)22(12-16-5-3-9-24-16)11-15-4-1-2-8-20-15/h1-10H,11-13H2,(H,21,23)
InChIKeyBWYHKVRYUVWSCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea (CAS 1286711-81-6) – Core Structural and Physicochemical Profile for Procurement Evaluation


3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea (CAS 1286711-81-6) is a trisubstituted urea derivative featuring a benzodioxole core, a furan-2-ylmethyl moiety, and a pyridin-2-ylmethyl moiety . Its molecular formula is C₁₉H₁₇N₃O₄ with a molecular weight of 351.36 g·mol⁻¹ . Key calculated physicochemical properties include a computed logP (clogP) of 3.17 and a topological polar surface area (TPSA) of 77.69 Ų [1]. The compound is supplied as a research-grade chemical with typical purity ≥95% .

Why Closely Related Urea Derivatives Cannot Replace 3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea in Research Applications


This compound incorporates a benzodioxole (methylenedioxyphenyl) substituent on the urea nitrogen, which distinguishes it from phenyl-, halophenyl-, or alkyl-substituted analogs that share the furan-2-ylmethyl and pyridin-2-ylmethyl pendant groups . The benzodioxole moiety is a privileged pharmacophore in medicinal chemistry, known to engage in unique π-stacking and hydrogen-bonding interactions with biological targets including monoamine oxidases (MAO) and phosphodiesterases (PDE), whereas simple phenyl or halophenyl replacements alter both the electronic character and the hydrogen-bond acceptor capacity of the molecule . Consequently, even structurally close analogs cannot be assumed to exhibit equivalent target engagement, solubility, or metabolic stability, making direct substitution scientifically unjustified without side-by-side comparative data.

Quantitative Differentiation Evidence for 3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea vs. Structural Analogs


Lipophilicity (clogP) Comparison: Reduced logP vs. Chlorophenyl and Difluorophenyl Analogs

The target compound displays a computed logP (clogP) of 3.17 [1], which is lower than the logP of 3.38 reported for the direct 2-chlorophenyl analog (3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea) [2] and the 2,6-difluorophenyl analog [3]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, favoring better developability profiles.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area (TPSA) Advantage: Higher TPSA vs. Halophenyl Analogs Implies Distinct Permeability Profile

The target compound has a topological polar surface area (TPSA) of 77.69 Ų [1]. In contrast, the 2-chlorophenyl analog is estimated to possess a TPSA of approximately 58–63 Ų based on its reduced heteroatom count (2 oxygen atoms vs. 4 in the benzodioxole-containing target) . The elevated TPSA of the target compound arises from the benzodioxole ring oxygens and predicts moderately reduced passive membrane permeability, which may translate into lower off-target cell penetration and a distinct biodistribution pattern.

Polar surface area Membrane permeability Drug-likeness

Hydrogen-Bond Acceptor (HBA) Count: Enhanced HBA Capacity Over Halophenyl Isosteres

The benzodioxole moiety contributes two additional oxygen atoms, raising the total hydrogen-bond acceptor (HBA) count of the target compound to 4 (the urea carbonyl oxygen plus three heterocyclic oxygens) . The 2-chlorophenyl and 2,6-difluorophenyl analogs each contain only 3 HBA (urea carbonyl, furan oxygen, pyridine nitrogen) [1][2]. The additional HBA capacity may facilitate stronger or additional hydrogen-bonding interactions with protein targets, potentially improving binding affinity and selectivity.

Hydrogen-bond acceptor Target engagement Solubility

Rotatable Bond Count: Reduced Conformational Flexibility Compared to Chlorophenyl Analog

The target compound possesses 3 rotatable bonds (excluding the benzodioxole ring, which is conformationally restricted) [1]. The 2-chlorophenyl analog, by contrast, contains 6 rotatable bonds due to the freely rotating chlorophenyl ring and its additional methylene linker [2]. Lower rotatable bond count reduces the entropic penalty upon target binding and is a recognized predictor of higher ligand efficiency and improved oral bioavailability.

Conformational entropy Binding affinity Molecular rigidity

Benzodioxole Pharmacophore: Privileged Scaffold with Documented MAO and PDE Inhibitory Activity

The benzodioxole (methylenedioxyphenyl) group is a validated pharmacophore present in multiple bioactive molecules and approved drugs. Literature on related benzodioxole-urea hybrids indicates that this moiety can confer monoamine oxidase B (MAO-B) inhibitory activity and phosphodiesterase (PDE) IV/V inhibitory activity [1]. In contrast, halophenyl-substituted analogs (2-chlorophenyl, 2,6-difluorophenyl) lack this pharmacophoric recognition element and are not associated with the same target profiles. While direct comparative biochemical data for this specific compound are absent from the public domain, the presence of the benzodioxole group provides a rational basis for target-focused library design.

Benzodioxole pharmacophore MAO inhibition PDE inhibition Privileged scaffold

Optimal Application Scenarios for 3-(2H-1,3-Benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea Based on Differentiated Properties


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderate Lipophilicity and Enhanced Solubility

The target compound's lower clogP (3.17 vs. 3.38 for halophenyl analogs) [1] makes it a preferable starting point for medicinal chemistry programs where aqueous solubility is a limiting factor. Its lipophilicity falls within the optimal range (clogP 1–3) for oral drug candidates, positioning it favorably against more lipophilic close analogs in early-stage library screening and lead optimization cascades.

Peripherally Restricted Lead Design Leveraging Elevated TPSA

With a TPSA of 77.69 Ų [1], the compound exceeds the 75 Ų threshold associated with reduced passive blood-brain barrier penetration. This property is valuable for programs that require systemic but non-CNS exposure, such as peripheral anti-inflammatory or metabolic disease targets, where halophenyl analogs with lower TPSA (≈58–63 Ų) may carry higher CNS risk.

Structure-Activity Relationship (SAR) Exploration Around the Benzodioxole Pharmacophore

The benzodioxole moiety is a privileged scaffold associated with MAO-B and PDE inhibition [2]. Researchers investigating urea-based ligands for these enzyme families should select this compound as the core benzodioxole-containing representative, as the halophenyl analogs lack the critical methylenedioxy recognition element and are unlikely to engage the same binding pocket residues.

Conformationally Constrained Lead Scaffold with Reduced Entropic Binding Penalty

The target compound's low rotatable bond count (3 vs. 6 for the 2-chlorophenyl analog) [1] suggests a more rigid ligand conformation that may translate into higher binding affinity per heavy atom (ligand efficiency). This property is advantageous in fragment-based drug discovery or when optimizing affinity while controlling molecular weight.

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-[(pyridin-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.